molecular formula C9H7Cl2N5O B11801196 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11801196
M. Wt: 272.09 g/mol
InChI Key: UJPUUJDTJGBINE-UHFFFAOYSA-N
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Description

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with two chlorine atoms and a triazole ring, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the chlorination of pyridine to obtain 2,6-dichloropyridine. This intermediate is then subjected to a series of reactions, including nitration, reduction, and nucleophilic substitution, to introduce the triazole ring and carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by catalytic hydrogenation and coupling reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the triazole and carboxamide groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C9H7Cl2N5O

Molecular Weight

272.09 g/mol

IUPAC Name

2-(2,6-dichloropyridin-3-yl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C9H7Cl2N5O/c1-4-7(9(12)17)15-16(14-4)5-2-3-6(10)13-8(5)11/h2-3H,1H3,(H2,12,17)

InChI Key

UJPUUJDTJGBINE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)N)C2=C(N=C(C=C2)Cl)Cl

Origin of Product

United States

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